molecular formula C12H11ClN2O3S B3015271 2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide CAS No. 2411254-91-4

2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide

Cat. No.: B3015271
CAS No.: 2411254-91-4
M. Wt: 298.74
InChI Key: NNQVGDMXAZITHA-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a naphthalene ring substituted with a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide typically involves the reaction of 5-sulfamoylnaphthalene-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

5-Sulfamoylnaphthalene-2-amine+Chloroacetyl chlorideThis compound\text{5-Sulfamoylnaphthalene-2-amine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 5-Sulfamoylnaphthalene-2-amine+Chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 5-sulfamoylnaphthalene-2-carboxylic acid and corresponding amines.

    Oxidation and Reduction: Formation of sulfonic acids or sulfinamides.

Scientific Research Applications

2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Employed in studies to understand the interaction of sulfamoyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfamoyl group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide
  • 2-Chloro-N-(2,4-dinitrophenyl)acetamide

Uniqueness

2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This structural feature distinguishes it from other chloroacetamides and influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-7-12(16)15-9-4-5-10-8(6-9)2-1-3-11(10)19(14,17)18/h1-6H,7H2,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQVGDMXAZITHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)CCl)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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